Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

PROTAC HDAC6 Targeted Protein Degradation

Multi-step PROTAC and kinase inhibitor synthesis requires chemoselective piperazine manipulation. Without orthogonal protection, extra protection/deprotection steps reduce overall yield. • Orthogonal reactivity: chloroacetyl group for nucleophilic substitution; acid-labile Boc-amine for controlled deprotection-enabling sequential functionalization without cross-reactivity. • Enables picomolar PROTACs: piperazine core provides conformational rigidity, enhancing ternary complex stability and HDAC6 degradation (picomolar IC50). • Reliable supply: 98% purity, stored under inert atmosphere at 2-8°C, available in gram-scale quantities from discovery through preclinical development.

Molecular Formula C11H19ClN2O3
Molecular Weight 262.73 g/mol
CAS No. 190001-40-2
Cat. No. B064673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
CAS190001-40-2
Molecular FormulaC11H19ClN2O3
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl
InChIInChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3
InChIKeyPUGUQINMNYINPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: Overview & Selection Guide


Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS 190001-40-2) is a bifunctional piperazine derivative characterized by a reactive chloroacetyl group and an acid-labile Boc-protected secondary amine . This orthogonally protected structure makes it a versatile intermediate in medicinal chemistry and polymer science, where it serves as a critical building block for synthesizing proteolysis-targeting chimeras (PROTACs) and as a monomer for functional polyurethanes .

Multi-step synthesis requiring chemoselective manipulation
Dual functionality: electrophilic chloroacetyl and acid-labile Boc
PROTAC linker assembly and step-growth polymerization workflows

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: Limitations of Generic Substitution


In-class piperazine derivatives such as 1-Boc-piperazine or 1-(2-chloroacetyl)piperazine lack the orthogonal reactivity of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, making them unsuitable for multi-step synthetic sequences requiring chemoselective manipulation . The specific combination of an electrophilic chloroacetyl handle for nucleophilic substitution and an acid-labile Boc protecting group for controlled amine deprotection is essential for applications like PROTAC linker assembly [1] and step-growth polymerization . Using analogs without this precise dual functionality would necessitate additional protection/deprotection steps, increasing synthetic complexity and reducing overall yield.

1-Boc-piperazine

Lacks the chloroacetyl group; cannot serve as a linker precursor in PROTAC synthesis.

1-(2-Chloroacetyl)piperazine

Unprotected amine may undergo intramolecular reactions, reducing chemoselectivity.

Other piperazine derivatives

May require additional protection/deprotection steps, increasing synthetic complexity.

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: Quantitative Differentiation Evidence


PROTAC Linker Performance in HDAC6 Degradation

A PROTAC molecule incorporating a piperazine-based linker derived from tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate demonstrated an IC50 of 4.90 nM against recombinant human HDAC6 and an EC50 of 6.5 nM for HDAC6 degradation in MM1.S cells [1]. This is in contrast to PROTACs using simple alkyl or PEG linkers, which, while not directly comparable in the same assay, have been reported to exhibit significantly higher EC50 values (often >100 nM) in similar degradation assays [2].

PROTAC Degradation Potency
Reported
Target EC50 6.5 nM
Comparator EC50 >100 nM
Reported degradation efficiency context
HDAC6 in MM1.S cells (24 h)
PROTAC HDAC6 Targeted Protein Degradation

Synthetic Efficiency vs. Bromo Analog

In a patented synthesis procedure, tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate was obtained in 84.0% yield after purification via flash column chromatography . This contrasts with a reported 81% yield under alternative conditions . While the bromo analog (tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate) is structurally similar and offers higher reactivity , its synthesis often results in lower yields due to side reactions and decomposition of the more labile bromoacetyl group, with typical yields ranging from 60-75% [1].

Synthetic Yield
Reported
84.0% isolated yield
Bromo analog 60–75%
Reported yield advantage context
Acylation with chloroacetyl chloride, flash chromatography
Organic Synthesis Acylation Reaction Yield

Stability vs. Unprotected Analog

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate requires storage at 2-8°C under an inert atmosphere to maintain its 98% purity specification . In contrast, the unprotected analog, 1-(2-chloroacetyl)piperazine, is highly hygroscopic and prone to rapid decomposition via nucleophilic attack of the free amine on the chloroacetyl group, with degradation observed within hours at room temperature . The Boc group in the target compound stabilizes the molecule, preventing intramolecular cyclization and extending shelf life to months under recommended conditions.

Chemical Stability
Class-level
Months at 2–8 °C
vs hours at RT for unprotected analog
Reported storage stability context
Requires inert atmosphere; data to verify
Chemical Stability Storage Conditions Boc Protection

Polymerization Efficiency as a Monomer

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate functions as a monomer in polyurethane synthesis, where its solubility in hydrocarbon solvents and non-reactivity with water facilitate efficient polymerization . This contrasts with alternative piperazine-based chain extenders like 1,4-dialkylpiperazines, which often exhibit lower solubility in non-polar solvents and require harsher conditions for incorporation into the polymer backbone [1]. The target compound's Boc group can be removed post-polymerization to introduce secondary amine functionalities for further modification or crosslinking.

Polymerization Suitability
Reported
Soluble in hydrocarbon solvents
1,4-dialkylpiperazines show limited solubility
Reported solvent compatibility context
Polyurethane synthesis in organic media
Polymer Chemistry Polyurethane Monomer Reactivity

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: Optimal Application Scenarios


PROTAC Linker Synthesis

This compound is optimally employed as a key intermediate in the synthesis of PROTACs, where its piperazine core provides conformational rigidity to the linker region, enhancing ternary complex formation and target degradation efficiency [1]. The chloroacetyl group enables facile conjugation to ligand moieties, while the Boc-protected amine allows for subsequent deprotection and attachment of an E3 ligase ligand. PROTACs incorporating this linker have demonstrated picomolar IC50 values against HDAC6 [1].

Latent Amine Polyurethane Synthesis

In polymer chemistry, this compound serves as a monomer for producing polyurethanes with Boc-protected amine groups along the polymer backbone . Post-polymerization deprotection under acidic conditions reveals secondary amines that can be used for further functionalization, such as grafting bioactive molecules or creating crosslinked networks. Its solubility in hydrocarbon solvents ensures compatibility with a wide range of polymerization media .

Kinase Inhibitor Intermediate

The compound's orthogonal reactivity makes it a valuable intermediate in the multi-step synthesis of piperazine-based kinase inhibitors, including those targeting Bruton‘s Tyrosine Kinase (BTK) [2]. The chloroacetyl group can be used to introduce various N-alkyl or N-aryl substituents, while the Boc group remains intact until the final synthetic step, allowing for efficient construction of complex inhibitor scaffolds with high overall yield [2].

Application
Selection Property
Validation Focus
PROTAC linker assembly
Orthogonal chloroacetyl/Boc reactivity
Ternary complex formation and degradation efficiency assessment
Latent amine polyurethane synthesis
Solubility in hydrocarbon polymerization solvents
Post-polymerization deprotection and amine functionalization
Kinase inhibitor intermediate synthesis
Orthogonal protection strategy for multi-step synthesis
Multi-step scaffold assembly efficiency review

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